5-Deoxy-L-arabinose

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

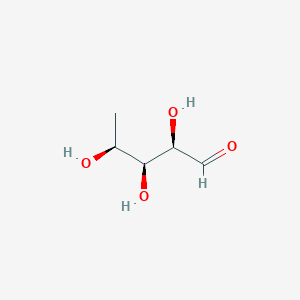

(2R,3S,4S)-2,3,4-trihydroxypentanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-YUPRTTJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470908 |

Source

|

| Record name | 5-DEOXY-L-ARABINOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13039-56-0 |

Source

|

| Record name | 5-DEOXY-L-ARABINOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Role of 5-Deoxy-L-arabinose: A Technical Overview for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the current understanding of the biological role of 5-Deoxy-L-arabinose. While research on this specific deoxy sugar is still emerging, this document synthesizes the available data on its biochemical properties, potential therapeutic activities, and its relationship to more broadly understood metabolic pathways.

Executive Summary

This compound is a naturally occurring monosaccharide, a deoxygenated derivative of the pentose (B10789219) sugar L-arabinose, with the chemical formula C₅H₁₀O₄.[1][][3] Unlike its parent sugar, L-arabinose, which is a well-characterized component of plant polysaccharides and microbial metabolic pathways, the precise biological role of this compound remains largely undefined.[1][4] Preliminary studies and biochemical assays, however, suggest a range of intriguing biological activities, including antimicrobial and enzyme-inhibitory effects. This guide will delve into the known attributes of this compound, present available quantitative data, and propose potential avenues for future research.

Biochemical Properties and Potential Biological Activities

This compound is distinguished from L-arabinose by the absence of a hydroxyl group at the C5 position. This structural modification significantly influences its chemical reactivity and biological interactions. While detailed metabolic pathways for this compound have not been elucidated, its biological effects appear to stem from its ability to interact with specific enzymes and cellular processes.

Antimicrobial and Antifungal Activity

Several sources indicate that this compound exhibits inhibitory effects on the proliferation of various microorganisms. Specifically, it has been reported to be effective against the bacterium Escherichia coli and the pathogenic yeast Candida albicans. The precise mechanisms of this antimicrobial action are not yet fully understood but may involve the inhibition of key metabolic enzymes within these organisms.

Enzyme Inhibition

A notable reported activity of this compound is its role as a strong inhibitor of the enzyme β-galactosidase. β-galactosidase is a critical enzyme in the catabolism of lactose (B1674315) and is a common target for metabolic studies and therapeutic intervention. The inhibitory potential of this compound against this enzyme suggests its potential as a tool for studying carbohydrate metabolism and as a lead compound for drug development.

Potential Anti-inflammatory and Signaling Modulation

Some research, primarily on the related compound 5-Deoxy-D-xylose, which is suggested to be a byproduct of L-arabinose metabolism, indicates potential anti-inflammatory properties. These effects may be mediated through the inhibition of neopterin (B1670844) production, a marker for cellular immune activation. Furthermore, there is evidence to suggest that 5-Deoxy-D-xylose may modulate the activity of nitric oxide synthase, a key enzyme in a variety of physiological signaling pathways. While these findings are not directly attributed to this compound, the structural similarity warrants investigation into whether it shares these immunomodulatory and signaling-related activities.

Quantitative Data

The available quantitative data for the biological activity of this compound is limited. The following table summarizes the key reported findings.

| Biological Target | Activity | Organism/System | Source |

| β-galactosidase | Strong Inhibitor | Not Specified | |

| Escherichia coli | Inhibits Proliferation | Bacteria | |

| Candida albicans | Inhibits Proliferation | Fungi |

Experimental Protocols

Detailed experimental protocols specifically for investigating the biological role of this compound are not extensively published. However, researchers can adapt established methodologies used for studying other sugar derivatives and enzyme inhibitors.

Enzyme Inhibition Assays

To quantify the inhibitory effect of this compound on β-galactosidase, a standard spectrophotometric assay can be employed.

-

Reagents: Purified β-galactosidase, this compound (at various concentrations), o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate, and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound for a defined period. b. Initiate the reaction by adding the ONPG substrate. c. Monitor the production of o-nitrophenol over time by measuring the absorbance at 420 nm. d. Calculate the initial reaction velocities and determine the inhibition constant (Ki) through Lineweaver-Burk or other kinetic plots.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be assessed using standard broth microdilution or disk diffusion assays.

-

Materials: this compound, bacterial (E. coli) and fungal (C. albicans) cultures, appropriate growth media (e.g., Luria-Bertani broth for bacteria, Yeast Peptone Dextrose broth for fungi), and 96-well microplates.

-

Procedure (Broth Microdilution): a. Prepare a serial dilution of this compound in the growth medium in the wells of a microplate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions (e.g., 37°C for E. coli, 30°C for C. albicans). d. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualized Pathways and Relationships

The following diagrams illustrate the hypothesized biological interactions of this compound based on the current literature.

Figure 1: Hypothesized inhibitory effects of this compound on biological targets.

Figure 2: The metabolic context and potential roles of this compound.

Future Directions and Conclusion

The biological role of this compound is a nascent field of study with significant potential. While current data points towards promising antimicrobial and enzyme-inhibitory properties, further research is imperative to fully characterize its mechanisms of action and physiological relevance. Future investigations should focus on:

-

Elucidating the biosynthetic and metabolic pathways of this compound.

-

Conducting comprehensive kinetic studies to quantify its inhibitory effects on a broader range of enzymes.

-

Investigating the molecular basis of its antimicrobial activity through transcriptomic and proteomic analyses.

-

Exploring its potential immunomodulatory effects in relevant cell and animal models.

References

The Enigmatic Pathway of 5-Deoxy-L-arabinose: A Technical Guide to its Biosynthetic Origins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the biosynthetic pathway of 5-deoxy-L-arabinose, a deoxy sugar with emerging significance in biochemical research. While the complete enzymatic cascade culminating in this compound remains partially elusive, this document consolidates the current understanding of its precursor biosynthesis, presents relevant quantitative data, details key experimental protocols, and visualizes the established and putative metabolic routes.

The Established Precursor Pathway: Biosynthesis of UDP-L-arabinose

The primary route to L-arabinose in many organisms, which serves as the logical precursor to this compound, is through the nucleotide sugar pathway. This pathway commences with the common metabolite UDP-glucose and proceeds through a series of enzymatic transformations.

The de novo synthesis of UDP-L-arabinose begins with UDP-glucose. This precursor is first converted to UDP-glucuronate, which is then decarboxylated to form UDP-xylose. In plants, the final step of this pathway is the epimerization of UDP-D-xylose to UDP-L-arabinose, catalyzed by UDP-xylose 4-epimerases (UXEs).[1] In Arabidopsis, the Golgi-localized UXE, AtMUR4, is a major contributor to this synthesis.[1] Additionally, cytosolic bifunctional UDP-glucose 4-epimerases (UGEs) with UXE activity, such as AtUGE1 and AtUGE3, also participate in this reaction.[1]

In bacteria, a similar pathway exists. For instance, in Sinorhizobium meliloti, a UDP-xylose synthase (Uxs) converts UDP-glucuronic acid to UDP-xylose, and a UDP-xylose 4-epimerase (Uxe) interconverts UDP-xylose and UDP-arabinose.[2]

The overall established pathway to UDP-L-arabinose is as follows:

UDP-Glucose → UDP-Glucuronic Acid → UDP-D-Xylose → UDP-L-Arabinose

The Putative Final Step: The Deoxygenation of L-arabinose

The direct enzymatic conversion of L-arabinose (or a derivative) to this compound through the removal of the hydroxyl group at the C5 position is not well-documented in current scientific literature. While the metabolism of L-arabinose is extensively studied, the formation of its 5-deoxy counterpart appears to be a rare or yet-to-be-characterized event.[3] The existence of chemical synthesis methods for this compound further suggests that a natural, well-defined biosynthetic pathway may not be common or widely known.[4]

It is hypothesized that a reductase enzyme could catalyze this deoxygenation step. This putative enzyme would likely utilize a reducing equivalent, such as NADH or NADPH, to replace the 5-hydroxyl group of L-arabinose with a hydrogen atom. Further research is required to identify and characterize such an enzyme.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of UDP-L-arabinose.

| Enzyme | Organism | Substrate | Km (mM) | Vmax or kcat | Reference |

| L-arabinose Isomerase (BAAI) | Bacillus amyloliquefaciens CAAI | L-arabinose | 92.8 | 4350 min-1 (kcat) | [5] |

| L-arabinose Isomerase (ChAI) | Clostridium hylemonae | D-galactose | - | 3.69 mM-1s-1 (catalytic efficiency) | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Assay for UDP-xylose 4-epimerase (UXE) Activity

This protocol is adapted from the characterization of MUR4 protein expressed in Pichia pastoris.[7]

Objective: To determine the activity of UDP-xylose 4-epimerase by measuring the conversion of UDP-D-xylose to UDP-L-arabinose.

Materials:

-

Purified MUR4 protein extract

-

UDP-D-[14C]xylose (radiolabeled substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Trifluoroacetic acid (TFA), 2 M

-

Silica (B1680970) thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., butanol:acetic acid:water, 2:1:1 v/v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known amount of purified MUR4 protein, and UDP-D-[14C]xylose.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for various time points.

-

Stop the reaction by adding 2 M TFA.

-

Hydrolyze the UDP-sugars by incubating at 98°C for 30 minutes.

-

Remove the TFA in vacuo.

-

Resuspend the dried sample in a small volume of water.

-

Spot the sample onto a silica TLC plate.

-

Develop the TLC plate using the appropriate solvent system to separate D-xylose and L-arabinose.

-

Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled sugars.

-

Quantify the spots corresponding to D-xylose and L-arabinose to determine the percentage of conversion and calculate the enzyme activity.

Assay for L-arabinose Isomerase Activity

This protocol describes a colorimetric method to determine the activity of L-arabinose isomerase by measuring the formation of L-ribulose.[3]

Objective: To quantify the activity of L-arabinose isomerase.

Materials:

-

Purified L-arabinose isomerase

-

L-arabinose solution

-

Cysteine-carbazole reagent

-

Sulfuric acid (concentrated)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the enzyme, L-arabinose in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding an equal volume of the cysteine-carbazole reagent.

-

Add concentrated sulfuric acid and mix well.

-

Incubate the mixture at room temperature to allow color development.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculate the amount of L-ribulose formed using a standard curve prepared with known concentrations of L-ribulose.

Visualizations

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways.

Caption: Biosynthesis pathway of UDP-L-arabinose from UDP-glucose.

Caption: Hypothetical final steps to this compound.

References

- 1. Cytosolic UDP-L-arabinose synthesis by bifunctional UDP-glucose 4-epimerases in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of UDP-xylose and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial UDP-xylose synthase, and UDP-xylose 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. EP0165595B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. Characterization of a Metallic-Ions-Independent L-Arabinose Isomerase from Endophytic Bacillus amyloliquefaciens for Production of D-Tagatose as a Functional Sweetener [mdpi.com]

- 6. Biochemical properties of L-arabinose isomerase from Clostridium hylemonae to produce D-tagatose as a functional sweetener - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of 5-Deoxy-L-arabinose in Microbial Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-L-arabinose is a deoxy sugar derivative of the naturally occurring pentose (B10789219) L-arabinose. While the microbial metabolism of L-arabinose is well-characterized, the metabolic fate of its 5-deoxy counterpart remains largely unexplored in scientific literature. This technical guide provides a comprehensive overview of the known microbial metabolic pathways for L-arabinose and, based on this established knowledge, presents hypothetical metabolic pathways for this compound in bacterial and fungal systems. The absence of a hydroxyl group at the C5 position suggests that this compound may either be a metabolic dead-end, a competitive inhibitor of L-arabinose metabolizing enzymes, or be slowly converted by enzymes with broad substrate specificities. This document summarizes relevant enzymatic data, outlines detailed experimental protocols to investigate the metabolism of this deoxy sugar, and provides visual representations of the established and proposed metabolic pathways to guide future research in this area.

Introduction

L-arabinose, a five-carbon sugar, is a significant component of plant hemicellulose and pectin. A wide array of microorganisms have evolved metabolic pathways to utilize L-arabinose as a carbon and energy source. These pathways have been extensively studied for their roles in biomass conversion, biofuel production, and as targets for antimicrobial therapies.[1] this compound, a derivative lacking the C5 hydroxyl group, is not a known natural metabolite of L-arabinose.[1] Its presence and metabolic fate in microbial systems are not documented. However, understanding the potential metabolic routes of such deoxy sugars is crucial for researchers in drug development and synthetic biology, as they can act as enzyme inhibitors, tracers for sugar transport, or precursors for novel biochemicals.[2] This guide will first review the established L-arabinose metabolic pathways in bacteria and fungi and then extrapolate to propose potential metabolic fates for this compound.

Established L-Arabinose Metabolic Pathways in Microbial Systems

Microorganisms primarily utilize two distinct pathways for the catabolism of L-arabinose, which converge at the pentose phosphate (B84403) pathway intermediate, D-xylulose-5-phosphate.

Bacterial L-Arabinose Isomerase Pathway

The most prevalent bacterial pathway for L-arabinose degradation is a three-step process that does not involve redox reactions.[3] This pathway is well-characterized in Escherichia coli.[1]

-

Isomerization: L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (AraA).

-

Phosphorylation: L-ribulose is phosphorylated to L-ribulose-5-phosphate by L-ribulokinase (AraB).

-

Epimerization: L-ribulose-5-phosphate is epimerized to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase (AraD).

Fungal L-Arabinose Reductive Pathway

Fungi typically employ a five-step oxidoreductive pathway for L-arabinose catabolism. This pathway involves both NADPH and NAD+ dependent reactions.

-

Reduction: L-arabinose is reduced to L-arabinitol by L-arabinose reductase , often a non-specific aldose reductase that can also act on D-xylose.

-

Oxidation: L-arabinitol is oxidized to L-xylulose by L-arabinitol 4-dehydrogenase .

-

Reduction: L-xylulose is reduced to xylitol (B92547) by L-xylulose reductase .

-

Oxidation: Xylitol is oxidized to D-xylulose by xylitol dehydrogenase .

-

Phosphorylation: D-xylulose is phosphorylated to D-xylulose-5-phosphate by D-xylulokinase .

Hypothetical Metabolic Fates of this compound

Given the absence of a hydroxyl group at the C5 position, the metabolic fate of this compound is uncertain. The lack of this functional group could render the molecule metabolically inert. Alternatively, enzymes with broad substrate specificity might process it, leading to novel metabolites. Below are two hypothetical pathways based on the established bacterial and fungal models.

Hypothetical Bacterial Pathway for this compound

The initial step in the bacterial pathway, isomerization, may be possible for this compound. L-arabinose isomerases from various sources are known to have broad substrate specificity, acting on sugars like D-galactose.

-

Step 1 (Plausible): Isomerization. L-arabinose isomerase could potentially convert this compound to 5-deoxy-L-ribulose .

-

Step 2 (Less Plausible): Phosphorylation. The subsequent phosphorylation by L-ribulokinase is questionable. Kinases typically act on hydroxyl groups. The absence of the C5 hydroxyl group would likely prevent phosphorylation at this position. However, phosphorylation at other positions cannot be entirely ruled out, though it is not the canonical reaction. If phosphorylation does not occur, the pathway would terminate at 5-deoxy-L-ribulose, which might accumulate or be exported from the cell.

Hypothetical Fungal Pathway for this compound

The fungal pathway begins with a reduction reaction, which might accommodate the 5-deoxy substrate.

-

Step 1 (Plausible): Reduction. L-arabinose reductase, a type of aldose reductase, reduces the aldehyde group at C1. This reaction is independent of the C5 hydroxyl group. Therefore, it is plausible that this compound could be reduced to 1,4,6-trideoxy-L-arabinitol .

-

Subsequent Steps (Highly Speculative). The subsequent oxidation and reduction steps are highly uncertain. The enzymes involved in the downstream pathway may not recognize the deoxy-arabinitol derivative, potentially leading to its accumulation.

Quantitative Data for Key Enzymes in L-Arabinose Metabolism

The following tables summarize kinetic parameters for key enzymes in the L-arabinose metabolic pathways from various microbial sources. While no data is available for this compound, these values for the natural substrate L-arabinose and other sugars provide a baseline for potential enzymatic activity.

Table 1: Kinetic Parameters of L-Arabinose Isomerases

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |

| Geobacillus stearothermophilus | L-arabinose | 36.0 | 12.5 | 7.5 | 65 |

| Geobacillus stearothermophilus | D-galactose | 250.0 | 1.8 | 7.5 | 65 |

| Klebsiella pneumoniae | D-arabinose | - | - | 9.0 | 40 |

| Lactobacillus sakei | L-arabinose | 58.8 | 1.3 | 6.0 | 37 |

Table 2: Kinetic Parameters of L-Arabinose Reductases

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Co-factor |

| Aspergillus niger LarA | L-arabinose | 54 ± 6 | - | NADPH |

| Aspergillus niger LarA | D-xylose | 155 ± 15 | - | NADPH |

| Aspergillus niger XyrA | L-arabinose | 21 | - | NADPH |

| Aspergillus niger XyrA | D-xylose | 6 | - | NADPH |

(Data compiled from various sources. Conditions for Vmax may vary.)

Experimental Protocols

To investigate the metabolic fate of this compound, the following experimental approaches are recommended.

General Experimental Workflow

Protocol: L-Arabinose Isomerase Activity Assay

This colorimetric assay can be adapted to test the activity of L-arabinose isomerase on this compound by measuring the formation of the corresponding ketose.

-

Materials:

-

1 M Tris-HCl buffer, pH 7.5

-

1 M this compound solution

-

0.1% (w/v) Cysteine-HCl solution

-

75% (v/v) Sulfuric acid

-

0.12% (w/v) Carbazole (B46965) in ethanol

-

Purified L-arabinose isomerase

-

-

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and 10 mM this compound.

-

Pre-incubate the mixture at the optimal temperature of the enzyme (e.g., 37°C or 65°C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

To a 0.5 mL aliquot of the reaction mixture, add 0.1 mL of 0.1% cysteine-HCl and 3 mL of 75% sulfuric acid.

-

Add 0.1 mL of 0.12% carbazole solution and incubate at room temperature for 30 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using L-ribulose (or a synthesized 5-deoxy-L-ribulose standard) should be prepared to quantify the product.

-

Protocol: L-Arabinose Reductase Activity Assay

This spectrophotometric assay measures the consumption of NADPH and can be used to determine if L-arabinose reductase can utilize this compound as a substrate.

-

Materials:

-

1 M HEPES buffer, pH 7.0

-

10 mM NADPH solution

-

1 M this compound solution

-

Purified L-arabinose reductase

-

-

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.0), 0.2 mM NADPH, and the purified enzyme.

-

Equilibrate the mixture in a spectrophotometer at the enzyme's optimal temperature.

-

Initiate the reaction by adding this compound to a final concentration of 10-100 mM.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of the reaction can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

-

Conclusion and Future Directions

The metabolic fate of this compound in microbial systems is currently an open question. Based on the known metabolic pathways of L-arabinose, it is plausible that this deoxy sugar could be a substrate for the initial enzymes in both the bacterial isomerase and fungal reductive pathways, L-arabinose isomerase and L-arabinose reductase, respectively. However, the lack of a C5 hydroxyl group makes further metabolism, particularly phosphorylation, unlikely. This could lead to the accumulation of novel deoxy-intermediates or render the molecule metabolically inert, potentially acting as a competitive inhibitor of L-arabinose transport and metabolism.

Future research should focus on performing the outlined experimental protocols to test these hypotheses. Whole-cell feeding studies coupled with advanced analytical techniques like GC-MS and LC-MS will be crucial to identify any potential metabolites. In vitro assays with purified enzymes will definitively determine if this compound is a substrate and allow for the characterization of the enzymatic kinetics. The insights gained from such studies will not only fill a knowledge gap in microbial metabolism but also have implications for the rational design of antimicrobial agents and the engineering of novel biosynthetic pathways.

References

5-Deoxy-L-arabinose as a Competitive Inhibitor of β-Galactosidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to β-Galactosidase and Competitive Inhibition

β-Galactosidase (EC 3.2.1.23) is a glycoside hydrolase that catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues from β-D-galactosides. In Escherichia coli, the enzyme is encoded by the lacZ gene and plays a central role in the metabolism of lactose, breaking it down into glucose and galactose.

Competitive inhibition is a form of enzyme inhibition where an inhibitor molecule, which structurally resembles the substrate, binds to the active site of the enzyme. This binding is reversible and prevents the substrate from binding. The inhibition can be overcome by increasing the substrate concentration. In the context of Michaelis-Menten kinetics, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate while the maximum velocity (Vmax) remains unchanged.

5-Deoxy-L-arabinose is recognized as a strong inhibitor of β-galactosidase[1][2][3]. Its structure mimics that of the natural substrate, allowing it to bind to the active site but not undergo catalysis.

Data Presentation: Inhibition of β-Galactosidase

While specific quantitative data for the inhibition of β-galactosidase by this compound is not prevalent in publicly accessible literature, the following table presents inhibition constants (Ki) for other known competitive inhibitors of E. coli β-galactosidase to provide a comparative context.

| Inhibitor | Type of Inhibition | Ki Value | Source Organism of β-Galactosidase |

| L-Ribose | Competitive | 210 µM | Escherichia coli |

| Galactose | Competitive | 3-45 mM | Various microbial sources[4] |

| Phenylethyl β-D-thiogalactoside (PETG) | Competitive | Varies (nM to µM range) | Escherichia coli |

| 1,3-diamino-1,3-dideoxy-d-threitol | Competitive | 3-10 mM | Escherichia coli[4] |

| Rutin | Competitive | IC50 = 75 µg/ml | Not Specified |

Experimental Protocols

The following protocols provide a detailed methodology for determining the competitive inhibition of β-galactosidase by an inhibitor such as this compound.

β-Galactosidase Activity Assay (using ONPG)

This assay utilizes the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is hydrolyzed by β-galactosidase to produce galactose and o-nitrophenol, a yellow compound that can be quantified spectrophotometrically.

Materials:

-

β-Galactosidase (from E. coli)

-

Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-Buffer)

-

This compound solutions of varying concentrations

-

1 M Sodium Carbonate (Na2CO3) solution

-

Spectrophotometer

-

96-well microplate or cuvettes

-

Incubator (37°C)

Procedure:

-

Prepare a series of dilutions of the inhibitor (this compound) in Z-Buffer.

-

In a microplate or cuvettes, set up reaction mixtures containing Z-Buffer, a fixed concentration of β-galactosidase, and varying concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubate the enzyme-inhibitor mixtures at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a fixed concentration of ONPG solution to each well/cuvette.

-

Incubate the reactions at 37°C.

-

At regular time intervals, or after a fixed time point where the reaction is still in the linear range, stop the reaction by adding 1 M Na2CO3.

-

Measure the absorbance of the produced o-nitrophenol at 420 nm using a spectrophotometer.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

Determination of Inhibition Constant (Ki) for a Competitive Inhibitor

The Ki value can be determined using graphical methods, such as a Dixon plot or by analyzing Michaelis-Menten plots at different inhibitor concentrations.

Procedure using Michaelis-Menten Kinetics:

-

Perform the β-galactosidase activity assay as described in 3.1.

-

For each fixed concentration of the inhibitor (including zero), vary the concentration of the substrate (ONPG).

-

Measure the initial reaction velocity (V₀) for each substrate and inhibitor concentration combination.

-

Plot V₀ versus substrate concentration for each inhibitor concentration to generate a set of Michaelis-Menten curves.

-

Determine the apparent Km (Km,app) from each curve.

-

Plot the Km,app values against the inhibitor concentration. This should yield a straight line.

-

The Ki can be determined from the equation for competitive inhibition: Km,app = Km (1 + [I]/Ki) where [I] is the inhibitor concentration. The x-intercept of the plot of Km,app versus [I] will be -Ki.

Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be generated. For competitive inhibition, the lines will intersect at the y-axis (1/Vmax).

Visualizations

Signaling and Reaction Pathway

Caption: Catalytic cycle of β-galactosidase with its natural substrate, lactose.

Competitive Inhibition Mechanism

Caption: Mechanism of competitive inhibition of β-galactosidase.

Experimental Workflow for Ki Determination

Caption: Workflow for the experimental determination of the inhibition constant (Ki).

Conclusion

This compound serves as a potent competitive inhibitor of β-galactosidase, making it a valuable tool for studying the enzyme's function and for the development of new therapeutic agents. While a specific inhibition constant is not widely reported, the methodologies outlined in this guide provide a clear path for its determination. The understanding of its competitive inhibition mechanism, facilitated by the provided diagrams and protocols, is essential for researchers and professionals in the fields of biochemistry, molecular biology, and drug development. Further research to quantify the inhibition of β-galactosidase from various sources by this compound would be a valuable contribution to the field.

References

The Enigmatic Role of 5-Deoxy-L-arabinose in Enzymatic Reactions: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of 5-Deoxy-L-arabinose and its mechanism of action in enzymatic reactions. Primarily targeting researchers, scientists, and drug development professionals, this document synthesizes available data on its inhibitory effects, outlines relevant experimental protocols, and visualizes associated biochemical pathways.

Core Insights into the Mechanism of Action

This compound is a recognized strong inhibitor of the enzyme β-galactosidase[1]. The mechanism of this inhibition is suggested to involve the binding of this compound to the active site of the enzyme, where it may mimic the natural substrate or a transition state, thereby impeding the catalytic activity of β-galactosidase[2]. This inhibitory property makes it a valuable tool for biochemical studies concerning this enzyme.

Despite its known inhibitory effect, a thorough review of the existing scientific literature reveals a conspicuous absence of specific quantitative data on the inhibition of β-galactosidase by this compound. Key metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) have not been reported. This knowledge gap presents a significant opportunity for further research to quantify the potency of this inhibition and to fully characterize its nature (e.g., competitive, non-competitive, or uncompetitive).

Furthermore, there is currently no evidence to suggest that this compound acts as a substrate or inhibitor for other enzymes. Its known biological activity appears to be highly specific to its interaction with β-galactosidase.

Quantitative Data on Enzyme Inhibition

As of the latest literature review, no specific quantitative data (Ki, IC50) for the inhibition of β-galactosidase by this compound has been published. To facilitate future research in this area, a generalized table for recording such data is provided below.

| Inhibitor | Enzyme | Enzyme Source | Substrate | Inhibition Type | Ki | IC50 | Reference |

| This compound | β-Galactosidase | Escherichia coli (or other) | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Not Determined | Not Reported | Not Reported | N/A |

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocol, adapted from established β-galactosidase assays, can be employed to determine the inhibitory kinetics of this compound.

Protocol: Determination of β-Galactosidase Inhibition by this compound

1. Objective: To determine the type of inhibition and the inhibition constant (Ki) of this compound on β-galactosidase activity.

2. Materials:

-

β-Galactosidase (from E. coli)

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (substrate)

-

This compound (inhibitor)

-

Z-Buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol

-

Stop Solution: 1 M Na2CO3

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

-

Incubator set to 37°C

3. Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of β-galactosidase in Z-Buffer.

-

Prepare a series of dilutions of the ONPG substrate in Z-Buffer.

-

Prepare a stock solution of this compound in Z-Buffer and create a series of dilutions.

-

-

Assay Setup:

-

In a 96-well microplate, set up reactions containing varying concentrations of the substrate (ONPG) and the inhibitor (this compound). Include control wells with no inhibitor.

-

To each well, add a fixed volume of the diluted β-galactosidase solution to initiate the reaction.

-

-

Incubation and Measurement:

-

Incubate the microplate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction proceeds in the linear range.

-

Stop the reaction by adding the Stop Solution to each well. The stop solution will raise the pH, which both halts the enzymatic reaction and develops the yellow color of the o-nitrophenol product.

-

Measure the absorbance of each well at 420 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) or a Michaelis-Menten plot (V0 vs. [S]) for each inhibitor concentration.

-

Analyze the plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Ki value.

-

Signaling Pathways and Workflows

While this compound is not a known component of natural metabolic pathways, its inhibitory action on β-galactosidase can be contextualized within the broader framework of L-arabinose metabolism, which is well-characterized in bacteria. The following diagrams illustrate the established bacterial L-arabinose catabolic pathway and a proposed experimental workflow for characterizing the inhibitory effect of this compound.

Conclusion

This compound is a potent and specific inhibitor of β-galactosidase, though the quantitative aspects of this inhibition remain to be elucidated. The experimental protocol and workflow provided herein offer a clear path for researchers to characterize the kinetics of this interaction. Further investigation into the precise binding mode of this compound within the active site of β-galactosidase could provide valuable insights for the design of novel enzyme inhibitors and probes for studying carbohydrate metabolism. The absence of known interactions with other enzymes suggests a high degree of specificity that warrants further exploration in the context of drug development and targeted therapeutic applications.

References

An In-depth Technical Guide to the Stereochemistry and Configuration of 5-Deoxy-L-arabinose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and configuration of 5-Deoxy-L-arabinose, a deoxy sugar of significant interest in various biochemical and pharmaceutical applications. This document details its structural representation, key physicochemical properties, a detailed synthesis protocol, and its role in relevant biological pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is a monosaccharide derivative of the pentose (B10789219) sugar L-arabinose, distinguished by the substitution of the hydroxyl group at the C5 position with a hydrogen atom.[1] This structural modification imparts unique chemical and biological properties to the molecule, making it a valuable building block in the synthesis of various bioactive compounds. Notably, it serves as a precursor in the synthesis of 5,6,7,8-tetrahydro-L-biopterin, a crucial cofactor for several aromatic amino acid hydroxylases.[1] Understanding the precise stereochemistry and configuration of this compound is fundamental for its application in medicinal chemistry and drug design.

Stereochemistry and Configuration

The stereochemical identity of this compound is defined by the spatial arrangement of its substituent groups around its chiral centers. As an L-sugar, its stereochemistry is ultimately referenced to L-glyceraldehyde. The systematic IUPAC name for this compound is (2R,3S,4S)-2,3,4-trihydroxypentanal.

Fischer Projection

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. For this compound, the Fischer projection illustrates the specific orientation of the hydroxyl groups at C2, C3, and C4.

Haworth Projection

In aqueous solution, this compound exists predominantly in a cyclic hemiacetal form, which can be represented by a Haworth projection. The five-membered ring structure is known as a furanose. The cyclization occurs between the aldehyde group at C1 and the hydroxyl group at C4, forming α and β anomers.

Physicochemical Data

A summary of the available quantitative data for this compound and its precursor is provided below. It is important to note that some of the data are predicted values due to the limited availability of experimentally determined properties in the literature.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | [2][3] |

| Molecular Weight | 134.13 g/mol | [2][3] |

| CAS Number | 13039-56-0 | [2][3] |

| Appearance | White crystalline solid / Clear yellow sticky oil | [2][3] |

| Solubility | Soluble in water | [2] |

| Specific Optical Rotation ([\α]D) | +25.3° (c=0.3, in methanol) | |

| Specific Optical Rotation ([\α]D) of 5-deoxy-L-(+)-arabinose-diethylmercaptal | +27° (c=1.30, in methanol) | |

| Melting Point | Not available (Predicted: N/A) | |

| Boiling Point | 294.5 ± 19.0 °C (Predicted) | [3] |

| Density | 1.314 ± 0.06 g/cm³ (Predicted) | [3] |

| ¹H NMR Data | Not available | |

| ¹³C NMR Data | Not available |

Experimental Protocols

Synthesis of this compound from L-arabinose

A common and effective method for the synthesis of this compound starts from the readily available L-arabinose. The key steps involve the protection of the anomeric carbon, tosylation of the primary hydroxyl group, and subsequent reduction. The following protocol is adapted from a patented process.

Step 1: Preparation of L-arabinose diethyl mercaptal

-

Cool a mixture of ethyl mercaptan and concentrated hydrochloric acid to 0°C.

-

Slowly add L-arabinose to the cooled mixture with vigorous stirring.

-

Continue stirring for 1 hour. The product will solidify.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from boiling water to obtain pure L-arabinose diethyl mercaptal.

Step 2: Preparation of 5-Tosyl-L-arabinose diethyl mercaptal

-

Dissolve L-arabinose diethyl mercaptal in pyridine.

-

Add p-toluenesulfonyl chloride portion-wise to the solution while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., chloroform).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the tosylated product.

Step 3: Reduction to this compound diethyl mercaptal

-

Prepare a solution of sodium borohydride (B1222165) (NaBH₄) in dimethyl sulfoxide (B87167) (DMSO).

-

Slowly add a DMSO solution of 5-Tosyl-L-arabinose diethyl mercaptal to the NaBH₄ solution with stirring.

-

Heat the reaction mixture at 90°C for 1 hour.

-

Remove the solvent under vacuum.

-

Decompose the residue with ice water and extract the product with ether.

-

Dry the ether layer and evaporate the solvent to obtain this compound diethyl mercaptal.

Step 4: Deprotection to this compound

-

React this compound diethyl mercaptal with 6N hydrochloric acid in DMSO at room temperature.

-

Stir the mixture for several hours until the solid dissolves completely.

-

Extract the aqueous layer with an organic solvent to remove by-products.

-

Neutralize the aqueous layer with a base (e.g., anion exchange resin or sodium bicarbonate).

-

Remove the solvent under vacuum to yield this compound.

Biological Significance and Signaling Pathways

This compound is a key intermediate in the synthesis of 5,6,7,8-tetrahydro-L-biopterin (BH4). BH4 is an essential cofactor for aromatic amino acid hydroxylases, which are involved in the biosynthesis of neurotransmitters such as dopamine (B1211576) and serotonin. Deficiencies in BH4 can lead to serious metabolic disorders.

The synthesis of BH4 from this compound involves a condensation reaction with 2,5,6-triamino-4-pyrimidinone, followed by cyclization and reduction steps.

Conclusion

This technical guide has provided a detailed examination of the stereochemistry, configuration, and synthesis of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. A thorough understanding of the structural and chemical properties of this deoxy sugar is crucial for its effective utilization in the synthesis of complex, biologically active molecules. Further research into the experimental determination of its physicochemical properties, such as melting point and NMR spectra, would be beneficial for the scientific community.

References

5-Deoxy-L-arabinose: A Technical Guide on its Potential Antibacterial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-L-arabinose is a monosaccharide derivative, specifically a deoxy sugar of L-arabinose. Deoxy sugars are integral components of various biologically active molecules, including some antibiotics, and their unique structure can confer specific inhibitory properties against microbial enzymes and metabolic pathways. While comprehensive studies on the antimicrobial spectrum of this compound are limited, existing biochemical data and supplier information suggest potential inhibitory activity against certain bacteria and fungi, notably Escherichia coli and Candida albicans. This guide synthesizes the current understanding of its potential mechanisms of action and provides standardized protocols for its evaluation as an antimicrobial agent.

Potential Antibacterial Properties against Escherichia coli

The primary reported mechanism for the potential antibacterial activity of this compound against Escherichia coli is its role as a strong inhibitor of the enzyme β-galactosidase.

Mechanism of Action: Inhibition of β-Galactosidase

β-galactosidase is a critical enzyme in E. coli, encoded by the lacZ gene, which is part of the well-studied lac operon. Its primary function is the hydrolysis of the disaccharide lactose (B1674315) into glucose and galactose, providing the bacterium with essential carbon sources for metabolism and growth.

By acting as an inhibitor of β-galactosidase, this compound can disrupt this key metabolic pathway. The inhibition of this enzyme would lead to an inability of the bacteria to utilize lactose, effectively starving the cells of a vital energy source and thereby inhibiting their growth and proliferation. This mechanism is particularly relevant in environments where lactose is a primary carbon source.

Potential Antifungal Properties against Candida albicans

While claims of activity against Candida albicans exist, the specific mechanism of action has not been elucidated in scientific literature. A hypothetical mechanism can be proposed based on the known antifungal targets and the structure of this compound.

Hypothetical Mechanism of Action: Disruption of Cell Wall Synthesis

The fungal cell wall is a crucial structure for maintaining cell integrity and is a primary target for antifungal drugs. The synthesis of key cell wall polysaccharides, such as mannans and glucans, involves complex enzymatic pathways that utilize various sugar precursors.

It is plausible that this compound, as a modified sugar, could act as an antimetabolite. It might be taken up by the fungal cell and enter the pathways for cell wall polysaccharide synthesis. Due to its structural difference from native sugars (lacking the 5-hydroxyl group), it could competitively inhibit key enzymes or be incorporated into growing polysaccharide chains, leading to chain termination or a structurally compromised cell wall. This would result in increased osmotic stress and, ultimately, cell lysis.

Data Presentation (Template)

Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of a compound. The following tables are templates illustrating how such data for this compound would be presented.

Table 1: Antibacterial Activity of this compound

| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Method |

|---|---|---|---|---|

| Escherichia coli | ATCC 25922 | [Data not available] | [Data not available] | Broth Microdilution |

| ... | ... | ... | ... | ... |

Table 2: Antifungal Activity of this compound

| Test Organism | Strain | MIC (µg/mL) | MFC (µg/mL) | Method |

|---|---|---|---|---|

| Candida albicans | ATCC 90028 | [Data not available] | [Data not available] | Broth Microdilution |

| ... | ... | ... | ... | ... |

(MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration)

Experimental Protocols

The following are detailed, standardized protocols for determining the in vitro antibacterial and antifungal activity of a test compound such as this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) against E. coli

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

5.1.1 Materials:

-

This compound (test compound)

-

Escherichia coli strain (e.g., ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and tubes

-

Appropriate solvent for the test compound (e.g., sterile deionized water or DMSO)

5.1.2 Procedure:

-

Preparation of Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of E. coli. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

-

Plate Inoculation: a. Add 100 µL of CAMHB to each well of a sterile 96-well microtiter plate. b. Transfer 100 µL of the highest concentration of the test compound to the first column of wells, and perform serial dilutions across the plate, leaving the last column as a growth control (no compound). c. Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial concentration.

-

Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) against C. albicans

This protocol is based on the CLSI M27 guidelines for yeast susceptibility testing.

5.2.1 Materials:

-

This compound (test compound)

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and tubes

5.2.2 Procedure:

-

Preparation of Inoculum: a. Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. b. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Preparation of Test Compound Dilutions: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions in RPMI-1640 medium.

-

Plate Inoculation: a. Dispense 100 µL of each compound dilution into the wells of a 96-well plate. b. Add 100 µL of the prepared yeast inoculum to each well.

-

Incubation: a. Incubate the plate at 35°C for 24-48 hours.

-

Determination of MIC: a. The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Conclusion and Future Directions

This compound presents an interesting candidate for antimicrobial research, primarily due to its established role as a β-galactosidase inhibitor. This provides a clear, testable hypothesis for its antibacterial activity against lactose-fermenting bacteria like E. coli. Its potential as an antifungal agent is more speculative but warrants investigation, with possible mechanisms involving the disruption of cell wall synthesis.

To advance the understanding of this compound, rigorous in vitro studies are required to generate the quantitative data currently absent from the literature. The protocols outlined in this guide provide a framework for such investigations. Future research should focus on:

-

Determining the MIC and MBC/MFC values against a broad panel of bacterial and fungal pathogens.

-

Elucidating the precise kinetic parameters of β-galactosidase inhibition.

-

Investigating the proposed antifungal mechanism through cell wall integrity assays and enzymatic studies.

-

Evaluating its efficacy in more complex models, such as biofilm assays and in vivo infection models.

Such studies will be essential to validate the potential of this compound as a lead compound for the development of new antimicrobial agents.

5-Deoxy-L-arabinose as a Precursor for L-biopterin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of L-biopterin, a critical cofactor in various metabolic pathways, using 5-Deoxy-L-arabinose as a key precursor. This methodology offers a valuable alternative to other synthetic routes and has been a cornerstone in the production of L-biopterin and its derivatives for research and therapeutic applications. This document outlines the core chemical transformations, provides a summary of reported yields, and details the experimental protocols for the key steps involved in this synthesis.

Introduction to L-biopterin and the Synthetic Approach

L-biopterin, in its reduced form tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several aromatic amino acid hydroxylases, which are vital for the synthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is also a cofactor for nitric oxide synthases. Deficiencies in BH4 can lead to serious medical conditions, including atypical phenylketonuria and neurotransmitter deficiencies.

The synthesis of L-biopterin from this compound is a well-established chemical route. This approach, often referencing the pioneering work of Viscontini and others, involves the construction of the pterin (B48896) ring system by condensing a derivative of this compound with a substituted pyrimidine (B1678525). This guide will detail the primary stages of this synthesis:

-

Formation of this compound Phenylhydrazone: The initial step involves the reaction of this compound with phenylhydrazine (B124118) to form a stable phenylhydrazone intermediate.

-

Acylation of the Phenylhydrazone: The hydroxyl groups of the sugar moiety are protected by acylation, typically acetylation, to facilitate the subsequent condensation reaction.

-

Condensation with 2,4,5-Triamino-6-hydroxypyrimidine (Viscontini Reaction): This is the key step where the acylated phenylhydrazone is condensed with 2,4,5-triamino-6-hydroxypyrimidine to form the pterin ring system.

-

Oxidation: The resulting tetrahydropterin (B86495) derivative is oxidized to the more stable aromatic biopterin.

-

Deacylation: The protecting acyl groups are removed to yield the final L-biopterin product.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of L-biopterin from this compound.

| Reaction Step | Product | Reported Yield (%) | Reference |

| Phenylhydrazone Formation | This compound-phenylhydrazone | 96 | [1][2] |

| Overall Conversion | L-biopterin (from this compound-phenylhydrazone-triacetate) | 42 | [3] |

| Final Crystallization | Crystalline L-biopterin | 60 |

Signaling Pathways and Experimental Workflows

The synthesis of L-biopterin from this compound is a chemical pathway. The following diagrams illustrate the logical flow of this synthesis.

Caption: Chemical synthesis workflow for L-biopterin from this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of L-biopterin from this compound.

Synthesis of this compound-phenylhydrazone

This protocol is adapted from a patented process.[1][2]

Materials:

-

5-Deoxy-L-(+)-arabinose

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethyl acetate (B1210297)

-

Ether

-

Sodium sulfate (B86663)

Procedure:

-

To 80 ml of methanol, add 5.0 g (37.3 mmoles) of 5-deoxy-L-(+)-arabinose and stir until a clear solution is obtained.

-

With continuous stirring, add 4.5 g (42 mmoles) of phenylhydrazine dropwise to the solution.

-

Add a single drop of glacial acetic acid to the reaction mixture.

-

Allow the resulting yellow solution to stand at room temperature for 1 hour.

-

Evaporate the solvent under vacuum to obtain a thick, viscous residue.

-

Wash the residue twice with 30 ml of ether.

-

Dissolve the washed residue in 150 ml of ethyl acetate.

-

Wash the ethyl acetate solution twice with approximately 40 ml of water.

-

Dry the organic layer with sodium sulfate and evaporate the solvent under vacuum.

-

A pale yellow solid will form. Wash this solid twice with 30 ml of ether (for 30 minutes per wash) and then dry to yield this compound-phenylhydrazone.

Expected Yield: Approximately 8.0 g (96%).[1][2]

Synthesis of L-biopterin from this compound-phenylhydrazone-triacetate

This protocol is based on a described method for L-biopterin synthesis.[3]

Note: This protocol starts with the acetylated form of the phenylhydrazone. The acylation can be achieved using standard procedures with acetic anhydride and pyridine.

Materials:

-

This compound-phenylhydrazone-triacetate

-

4-Hydroxy-2,5,6-triaminopyrimidine

-

Iodine

-

Ethanol

-

Ether

-

Activated charcoal

Procedure:

-

Condensation: React this compound-phenylhydrazone-triacetate with 4-hydroxy-2,5,6-triaminopyrimidine in a suitable solvent under inert atmosphere. The reaction conditions (solvent, temperature, and time) should be optimized based on laboratory-specific setups, but typically involves refluxing in a solvent like methanol or ethanol.

-

Oxidation: After the condensation is complete, the resulting tetrahydropterin derivative is oxidized to 1',2'-O-diacetyl-L-biopterin using an iodine solution.

-

Deacetylation: The diacetyl-L-biopterin is then deacetylated using ammonium hydroxide.

-

Purification and Crystallization:

-

The crude L-biopterin is washed with cold water and ethanol.

-

The washed product is dissolved in boiling water, and a small amount of activated charcoal is added for decolorization.

-

The hot solution is filtered and allowed to cool to room temperature, followed by storage at 5°C for 10 hours to facilitate crystallization.

-

The crystalline L-biopterin is collected by filtration, washed sequentially with cold water, ethanol, and ether.

-

The final product is dried under vacuum.

-

Expected Yield: An overall yield of 42% for the conversion of this compound-phenylhydrazone-triacetate to pure L-biopterin has been reported.[3] A yield of 60% for the final crystallization step has also been noted in a similar process.

Conclusion

The synthesis of L-biopterin from this compound provides a reliable and scalable method for producing this vital biomolecule. The key to this process is the carefully controlled condensation of the protected sugar derivative with the pyrimidine precursor, followed by oxidation and deprotection. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis and application of L-biopterin and its analogs. Further optimization of reaction conditions may lead to improved yields and purity, contributing to advancements in the study and treatment of disorders related to L-biopterin metabolism.

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of 5-Deoxy-L-arabinose from L-rhamnose

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-L-arabinose is a deoxy sugar of significant interest in biochemical research and as a crucial intermediate in the synthesis of various pharmaceutical compounds, including L-erythro-5,6,7,8-tetrahydrobiopterin, a potential therapeutic agent for conditions like phenylketonuria.[1] Unlike its parent sugar, L-arabinose, this compound is not a naturally occurring sugar and therefore must be chemically synthesized.[1] This document provides detailed protocols for the chemical synthesis of this compound from the readily available starting material, L-rhamnose. The described method proceeds through the formation of an L-rhamnose dialkylmercaptal intermediate, followed by oxidation and subsequent decomposition to yield the final product.

Principle of the Method

The synthesis pathway involves a two-step process:

-

Formation and Oxidation of L-rhamnose Dialkylmercaptal: L-rhamnose is first converted to its diethylmercaptal derivative. This intermediate is then oxidized using hydrogen peroxide in an acetic acid solvent.

-

Decomposition to this compound: The resulting oxidation product is then decomposed using ammonia (B1221849) to yield this compound.

This method offers a cost-effective and high-yield route for the production of this compound.[1]

Data Presentation

The following table summarizes the quantitative data associated with the key steps of the synthesis.

| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1,1-diethylsulfonyl-L-rhamnose | L-rhamnose diethylmercaptal | 30% Hydrogen peroxide | Acetic Acid | 20-30 | 45 | High (not specified) |

| 2 | This compound | 1,1-diethylsulfonyl-L-rhamnose | Ammonia | - | - | - | High (not specified) |

| - | This compound-phenylhydrazone (Derivative for characterization) | 5-deoxy-L-(+)-arabinose | Phenylhydrazine (B124118), Glacial Acetic Acid | Methanol (B129727) | Room Temperature | 1 | 96 |

Experimental Protocols

Materials and Reagents

-

L-rhamnose

-

Concentrated Hydrochloric Acid

-

Acetic Acid

-

30% Aqueous Hydrogen Peroxide

-

Sodium Sulfite (B76179)

-

Ammonia

-

Methanol

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethyl Acetate (B1210297)

-

Sodium Sulfate (B86663)

-

Ether

Protocol 1: Synthesis of this compound from L-rhamnose

This protocol is adapted from a process described for producing this compound in high yield.[1]

Step 1: Preparation and Oxidation of L-rhamnose Diethylmercaptal

-

Prepare L-rhamnose diethylmercaptal from L-rhamnose and ethanethiol in the presence of concentrated hydrochloric acid.

-

Suspend 500 g of L-rhamnose diethylmercaptal in 2.75 liters of acetic acid.[1]

-

Over a period of 90 minutes, add 923.5 g of 30% aqueous hydrogen peroxide dropwise to the suspension, maintaining the temperature between 20°C and 30°C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for 45 hours.

-

To remove excess hydrogen peroxide, prepare a solution of 283.6 g of sodium sulfite in 1.4 liters of water in an ice bath.

-

Add the sodium sulfite solution dropwise to the reaction mixture.

Step 2: Decomposition to this compound

-

Following the removal of excess hydrogen peroxide, treat the resulting oxidation product with ammonia to decompose it and yield this compound.

-

The crude this compound can be purified by appropriate methods such as crystallization or chromatography.

Protocol 2: Preparation of this compound-phenylhydrazone for Characterization

This protocol describes the preparation of a crystalline derivative of this compound, which can be used for characterization and confirmation of the product's identity.

-

Dissolve 5.0 g (37.3 mmoles) of the synthesized 5-Deoxy-L-(+)-arabinose in 80 ml of methanol with stirring until a clear solution is obtained.

-

While stirring, add 4.5 g (42 mmoles) of phenylhydrazine dropwise to the solution, followed by the addition of a single drop of glacial acetic acid.

-

Allow the resulting yellow solution to stand at room temperature for 1 hour.

-

Evaporate the solvent under reduced pressure to obtain a thick, viscous residue.

-

Wash the residue twice with 30 ml of ether.

-

Dissolve the washed residue in 150 ml of ethyl acetate.

-

Wash the ethyl acetate solution twice with approximately 40 ml of water.

-

Dry the organic layer with sodium sulfate and evaporate the solvent under vacuum to yield a pale yellow, skin-like solid.

-

Wash the solid twice with 30 ml of ether (30 minutes per wash) and dry to obtain this compound-phenylhydrazone. The reported yield for this derivative is 96%.

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis and characterization of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical progression of the chemical transformations in the synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of 5-Deoxy-L-arabinose

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-L-arabinose is a rare sugar with significant potential in biomedical research and as a precursor for the synthesis of various antiviral and anti-cancer drugs. Unlike naturally abundant sugars, its scarcity necessitates efficient synthetic methods. While chemical synthesis routes exist, they often involve harsh conditions and the use of toxic reagents. Enzymatic and chemoenzymatic syntheses offer a more environmentally friendly and highly selective alternative. This document provides detailed protocols for a proposed chemoenzymatic approach to synthesize this compound, leveraging the specificity of enzymes to achieve the desired transformation under mild conditions.

Currently, a direct one-step enzymatic synthesis of this compound from L-arabinose has not been extensively documented in scientific literature. The most promising route involves a chemoenzymatic strategy. This approach combines a chemical modification of the starting material, L-arabinose, to introduce a leaving group at the 5-position, followed by an enzymatic reduction to remove the hydroxyl group.

Proposed Chemoenzymatic Synthesis Pathway

The proposed pathway for the synthesis of this compound involves two main stages:

-

Chemical Synthesis of a 5-Modified L-arabinose Precursor: This step focuses on the selective modification of the primary hydroxyl group at the C5 position of L-arabinose to create a good leaving group. Two common modifications are tosylation and halogenation.

-

Enzymatic Reduction of the 5-Modified Precursor: This step utilizes a reductase enzyme to stereospecifically reduce the modified C5 position, yielding this compound. Alcohol dehydrogenases (ADHs) are promising candidates for this reduction.

Figure 1. Proposed chemoenzymatic pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: Chemical Synthesis of 5-Tosyl-L-arabinose

This protocol is adapted from established chemical methods for the tosylation of primary alcohols on sugars.

Materials:

-

L-arabinose

-

Pyridine (anhydrous)

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Dissolve L-arabinose (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add tosyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain 5-Tosyl-L-arabinose.

-

Characterize the product using NMR and mass spectrometry.

Protocol 2: Enzymatic Reduction of 5-Tosyl-L-arabinose

This protocol outlines a general procedure for the enzymatic reduction using a commercially available alcohol dehydrogenase. The specific enzyme and conditions may require optimization.

Materials:

-

5-Tosyl-L-arabinose

-

Alcohol dehydrogenase (ADH) from a suitable source (e.g., Saccharomyces cerevisiae, horse liver)

-

Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Cofactor regeneration system (optional, e.g., glucose and glucose dehydrogenase)

-

Reaction vessel (e.g., shaker flask)

-

Quenching solution (e.g., acetonitrile)

-

HPLC system for reaction monitoring and product quantification

Procedure:

-

Prepare a reaction mixture in a suitable vessel containing:

-

5-Tosyl-L-arabinose (e.g., 10 mM)

-

NADH (e.g., 1.2 equivalents)

-

Phosphate buffer (to final volume)

-

-

(Optional) If using a cofactor regeneration system, add glucose (e.g., 20 mM) and glucose dehydrogenase (e.g., 1-2 U/mL).

-

Equilibrate the reaction mixture to the optimal temperature for the chosen ADH (e.g., 30°C).

-

Initiate the reaction by adding the alcohol dehydrogenase (e.g., 10-20 U/mL).

-

Incubate the reaction mixture with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at regular intervals, quenching with an equal volume of acetonitrile, and analyzing by HPLC.

-

Upon completion, terminate the reaction by denaturing the enzyme (e.g., by adding a larger volume of organic solvent or by heat treatment if the product is stable).

-

Purify the this compound from the reaction mixture using appropriate chromatographic techniques (e.g., ion-exchange chromatography or preparative HPLC).

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Hypothetical Quantitative Data for Chemoenzymatic Synthesis of this compound

| Step | Substrate | Product | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | pH | Yield (%) | Purity (%) |

| Chemical | L-arabinose | 5-Tosyl-L-arabinose | Tosyl Chloride, Pyridine | 16 | 0 - RT | - | 75-85 | >95 (after chromatography) |

| Enzymatic | 5-Tosyl-L-arabinose | This compound | Alcohol Dehydrogenase, NADH | 24-48 | 30 | 7.0 | 60-70 | >98 (after purification) |

Note: The data in this table is hypothetical and serves as a target for the proposed experimental work. Actual results may vary depending on the specific enzymes and reaction conditions used.

Logical Workflow for Protocol Development

Figure 2. Workflow for the development of the chemoenzymatic synthesis protocol.

Conclusion and Future Perspectives

The proposed chemoenzymatic approach offers a viable and potentially superior alternative to purely chemical methods for the synthesis of this compound. The high selectivity of enzymatic catalysis can lead to higher yields and purity of the final product while minimizing the use of hazardous chemicals.

Future research should focus on:

-

Enzyme Discovery and Engineering: Screening for novel reductases with high activity and stability towards 5-modified L-arabinose precursors. Protein engineering could be employed to improve the catalytic efficiency and substrate specificity of existing enzymes.

-

Process Optimization: Detailed optimization of reaction parameters, including substrate and enzyme concentrations, temperature, pH, and cofactor regeneration systems, to maximize product yield and process efficiency.

-

Development of a Fully Enzymatic Pathway: Investigating the possibility of a multi-enzyme cascade reaction that starts from a more common precursor and proceeds through several enzymatic steps to generate this compound, thereby eliminating the need for chemical synthesis steps.

These advancements will be crucial for the cost-effective and sustainable production of this compound, facilitating its broader application in drug discovery and development.

Application Notes and Protocols for Utilizing 5-Deoxy-L-arabinose in Glycosyltransferase Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-deoxy-L-arabinose as a substrate in glycosyltransferase (GT) assays. The information contained herein is intended to guide researchers in exploring the substrate promiscuity of glycosyltransferases, identifying novel biocatalysts for the synthesis of modified glycoconjugates, and developing new therapeutic agents.

Introduction